molecular formula C13H14FN3O3S B2612153 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105200-00-7

3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2612153
CAS No.: 1105200-00-7
M. Wt: 311.33
InChI Key: WVEJSNMXWGWXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical reagent 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a pyridazinone-based benzenesulfonamide derivative of high interest in early-stage medicinal chemistry and pharmacological research. This compound is designed for investigational use For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within the pyridazinone-sulfonamide class have been identified as promising scaffolds for multi-target strategies in inflammation and neuroscience research . These molecules are investigated for their potential to simultaneously inhibit key enzymes involved in disease pathways, such as carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . The integration of a benzenesulfonamide group is a critical feature, as this moiety is known to anchor to the catalytic zinc ion in carbonic anhydrase isoforms . Furthermore, the pyridazinone core is a privileged structure in drug discovery, associated with a diverse range of biological activities . In neurodegenerative disease research, structurally related N-(6-phenylpyridazin-3-yl)benzenesulfonamides have been optimized as highly potent, brain-permeable, and orally active kynurenine monooxygenase (KMO) inhibitors . KMO is a key enzyme in the kynurenine pathway, and its inhibition is considered a potential therapeutic strategy for conditions like Huntington's disease by rebalancing neuroactive metabolites . The structural features of this reagent make it a valuable tool for scientists exploring novel inhibitors of enzymatic targets in the central nervous system. This reagent is suited for use in various bioassays, including enzyme inhibition studies, and serves as a key intermediate for the synthesis of more complex molecules for structure-activity relationship (SAR) analysis.

Properties

IUPAC Name

3-fluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c14-11-4-1-5-12(10-11)21(19,20)16-8-3-9-17-13(18)6-2-7-15-17/h1-2,4-7,10,16H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEJSNMXWGWXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The benzenesulfonamide group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety.

    Reduction: Reduction reactions can target the sulfonamide group or the pyridazinone ring.

    Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of oxidized derivatives of the pyridazinone ring.

    Reduction: Reduced forms of the sulfonamide or pyridazinone.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit various biological activities, particularly anticancer effects. The fluorine atom may enhance the compound's lipophilicity, potentially increasing its binding affinity to biological targets. The furan and pyridazine components are known to influence cell proliferation and apoptosis pathways.

Case Study: Cytotoxic Effects

A study assessing the cytotoxic effects of structurally related compounds demonstrated significant inhibition of cell viability in HeLa cells at concentrations as low as 10 µM. The underlying mechanism involved disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death.

The unique structural features of 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide open avenues for various therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
  • Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications; further studies could explore this potential.
  • Inflammatory Diseases : Given the role of sulfonamides in modulating inflammatory responses, this compound may find applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

  • Linker Length : The propyl chain in the target compound may confer greater conformational flexibility compared to ethyl-linked analogs (e.g., 1h in ) .
  • Heterocycle Diversity : Unlike pyridazine-based derivatives (e.g., 5a-c in ), compounds like 2h () and 27f () incorporate pyridine or imidazothiazole rings, which may alter target selectivity .
  • Substituent Effects: The 3-fluoro group in the target compound contrasts with electron-withdrawing groups like nitro (5b) or cyano (5c), which could influence solubility and receptor binding .

Physicochemical Properties

Physicochemical data from structural analogs highlight trends in molecular weight, NMR shifts, and HRMS profiles:

Table 1: HRMS and NMR Data Comparison

Compound Molecular Formula HRMS [M+Na]+ (Calcd/Found) Key $^1$H NMR Signals (δ, ppm)
5a C17H15N3O4S 380.057548/380.067428 7.43 (d, J = 10.1 Hz, 3H), 5.41 (s, 2H)
5b C17H14N4O6S 425.052626/425.052865 8.34–8.21 (m, 2H), 7.95–7.68 (m, 6H)
1h C27H24FN5O3S Not reported 7.90–7.64 (m, 4H), 7.43 (d, J = 10.1 Hz, 3H)
27f C24H20FN5O3S Not reported 8.29 (s, 1H), 7.93 (d, J = 5.5 Hz, 1H)

Notes:

  • The target compound’s HRMS would theoretically align with its molecular formula (C13H14FN3O3S), though exact data are unavailable.
  • Fluorine substituents (as in 1h and 27f) typically induce deshielding in adjacent protons, visible in NMR upfield/downfield shifts .

Pharmacological Profiles

  • Triarylpyrazole Derivatives () : Compounds like 1h exhibit structural similarity to kinase inhibitors, with sulfonamide moieties enhancing binding to ATP pockets .
  • Imidazothiazole Derivatives (): Compound 27f demonstrates in vitro anti-melanoma activity, attributed to RAF kinase inhibition .
  • Benzyloxy Pyridazines () : These derivatives are intermediates in anticancer agent synthesis, though their biological data remain unreported .

Biological Activity

The compound 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C17H19FN4O2S
  • Molecular Weight: 364.43 g/mol
  • IUPAC Name: 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.

Antitumor Activity

Research indicates that compounds with similar structures to 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exhibit significant antitumor activity. For instance, pyridazinone derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Pyridazinone Derivative A0.5Apoptosis induction
Pyridazinone Derivative B1.2Cell cycle arrest
3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamideTBDTBD

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes involved in disease processes. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes that contribute to metabolic disorders . This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Neuroprotective Effects

Emerging studies suggest neuroprotective properties associated with pyridazinone derivatives. These compounds have been linked to the modulation of neuroinflammatory pathways, which could be beneficial in treating neurodegenerative diseases .

Case Study: Neuroprotective Effects of Pyridazinone Derivatives
In a study involving animal models of neurodegeneration, a pyridazinone derivative demonstrated significant reduction in neuronal apoptosis and inflammation markers compared to control groups .

The precise mechanism of action for 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide remains under investigation. However, insights can be drawn from related compounds:

  • Inhibition of Protein Kinases: Some derivatives have been shown to inhibit tyrosine kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Ion Channels: Certain sulfonamides affect ion channel activity, leading to altered cellular excitability and potential therapeutic effects in neurological disorders.
  • Interference with DNA Synthesis: Similar compounds have been observed to disrupt DNA synthesis in rapidly dividing cells, contributing to their antitumor effects.

Q & A

Q. Yield Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry (e.g., 1.2 equivalents of the pyridazinone intermediate) to drive the reaction to completion .

Basic: How can structural confirmation and purity of this compound be validated?

Methodological Answer:

  • 1H/13C NMR : Characterize aromatic protons (δ 7.2–8.3 ppm for benzenesulfonamide), pyridazinone NH (δ ~4.8 ppm, brs), and propyl linker protons (δ 3.3–3.7 ppm). Compare with published spectra of structurally related sulfonamides .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]+ peaks at ~430–550 m/z, depending on substituents) .
  • Melting Point : Consistency in melting points (e.g., 120–122°C for analogs) indicates purity .
  • Elemental Analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .

Advanced: What structural modifications enhance the compound’s kinase inhibitory activity or pharmacokinetic profile?

Methodological Answer:

  • Fluorine Substitution : The 3-fluoro group on the benzenesulfonamide enhances electron-withdrawing effects, improving binding to kinase ATP pockets (e.g., RAF inhibitors) .
  • Linker Flexibility : Shortening the propyl chain or introducing rigidity (e.g., cyclopropane) may reduce entropic penalties during target binding .
  • Pyridazinone Modifications : Replace the 6-oxo group with thiocarbonyl or amino groups to modulate solubility and LogP. For example, thiocarbonyl analogs showed improved oral bioavailability in related compounds .

Q. Pharmacokinetic Optimization :

  • pKa Adjustment : Fluorination of the propyl linker (e.g., adding CF₃ groups) lowers basicity, enhancing intestinal absorption .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .

Advanced: How do contradictory data on sulfonamide bioactivity inform target validation?

Methodological Answer:
Contradictions in efficacy (e.g., varying ICₓ₀ values across studies) often arise from:

  • Assay Conditions : Differences in ATP concentrations (10 μM vs. 1 mM) or cell lines (CHO vs. HEK293) impact apparent potency. Standardize assays using recombinant enzymes .
  • Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology. For example, pyridazinone hybrids may cross-react with PI3K or CDK2 .
  • Structural Mimicry : Compare binding modes via molecular docking (e.g., AutoDock Vina) to distinguish target-specific interactions from nonspecific binding .

Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s anti-cancer potential?

Methodological Answer:

  • In Vitro Models :
    • Kinase Inhibition : Use fluorescence polarization assays to measure IC₅₀ against RAF isoforms (e.g., BRAF V600E) .
    • Cell Viability : Test in melanoma (A375) or colorectal (HCT116) cancer lines with RAS/RAF mutations .
  • In Vivo Models :
    • Xenografts : Administer orally (10–50 mg/kg/day) to nude mice bearing A375 tumors. Monitor tumor volume and weight loss over 21 days .
    • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability (F%) via LC-MS/MS. Fluorinated analogs often show t₁/₂ > 4 hours and F% > 30% .

Basic: What safety and handling precautions are recommended for this compound?

Methodological Answer:

  • Toxicity Screening : Conduct Ames tests for mutagenicity and hERG assays for cardiac risk. Sulfonamides may require glutathione trapping to assess reactive metabolite formation .
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store at –20°C under nitrogen to prevent degradation .

Advanced: How can crystallography resolve ambiguities in the compound’s binding mode?

Methodological Answer:

  • Co-Crystallization : Soak the compound into crystals of target kinases (e.g., BRAF) and collect data at 1.8–2.2 Å resolution. Use synchrotron sources for high-quality diffraction .
  • Disorder Modeling : For flexible regions (e.g., propyl linker), refine occupancy and B-factors using Phenix or Refmac. Compare with analogous structures (e.g., PDB: 2VEW) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.